3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one
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Overview
Description
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H23N3O4S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications
Enzyme Metabolism in Drug Development
One significant area of scientific research involving compounds similar to 3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one is the study of enzyme metabolism in the development of antidepressants. A study by Hvenegaard et al. (2012) explored the oxidative metabolism of a novel antidepressant, demonstrating the role of various cytochrome P450 enzymes in metabolizing the compound into its metabolites. This research is crucial for understanding the metabolic pathways and potential interactions of new pharmaceuticals (Hvenegaard et al., 2012).
Antimicrobial Applications
Another application is found in the synthesis of novel compounds with antimicrobial properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives with potential antimicrobial activity against various bacteria and fungi. This research indicates the potential for compounds with a similar structure to this compound to be developed into new antimicrobial agents (Patel et al., 2012).
Neuroprotective Therapeutics
Research into neuroprotective therapeutics also highlights the relevance of this compound. The synthesis and biological evaluation of dimethyl-carbamic acid derivatives, as described by Lecanu et al. (2010), reveal a multi-target therapeutic approach offering neuroprotection potentially applicable for treating diseases like Alzheimer's. The study illustrates the compound's inhibitory effects on acetylcholinesterase activity and its antioxidant properties, suggesting a promising avenue for the development of neuroprotective medications (Lecanu et al., 2010).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It has been found to be useful in the study of enzyme kinetics, protein-protein interactions, and drug metabolism. It has also been used in the study of the structure and function of various proteins, such as G-protein coupled receptors.
Result of Action
It has been found to have various biochemical and physiological effects.
Properties
IUPAC Name |
3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-7-10-19(16)14(20)12-5-8-18(9-6-12)25(22,23)13-4-3-11-24-13/h3-4,11-12H,5-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCDTBXWQSSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.